(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC17835306
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine -](/images/structure/VC17835306.png)
Molecular Formula | C11H19N3 |
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Molecular Weight | 193.29 g/mol |
IUPAC Name | N-[(1-methylpyrazol-4-yl)methyl]hex-5-en-2-amine |
Standard InChI | InChI=1S/C11H19N3/c1-4-5-6-10(2)12-7-11-8-13-14(3)9-11/h4,8-10,12H,1,5-7H2,2-3H3 |
Standard InChI Key | ZZHOXGPMDMDGSB-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC=C)NCC1=CN(N=C1)C |
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name N-[(1-methyl-1H-pyrazol-4-yl)methyl]hex-5-en-2-amine delineates its structure:
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A hex-5-en-2-yl group (C₆H₁₁), featuring a double bond between carbons 5 and 6.
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A 1-methyl-1H-pyrazol-4-ylmethyl substituent (C₅H₇N₂), comprising a methylated pyrazole ring.
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A secondary amine (-NH-) bridging the two moieties.
The molecular formula is C₁₂H₂₀N₃, with a calculated molecular weight of 206.3 g/mol .
Structural Features and Stereochemistry
The compound’s planar pyrazole ring (aromatic, resonance-stabilized) contrasts with the flexible hexene chain, enabling dual hydrophobic and polar interactions. The 1-methyl group on the pyrazole nitrogen enhances steric stability, while the hex-5-en-2-yl chain introduces geometric isomerism (cis/trans) at the double bond .
Table 1: Key Structural Descriptors
Synthetic Pathways and Optimization
Reductive Amination Strategy
A common route involves reductive amination between hex-5-en-2-amine and 1-methyl-1H-pyrazole-4-carbaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C achieves yields of ~65%, with purification via column chromatography .
Nucleophilic Substitution Alternatives
Reacting 1-methyl-1H-pyrazol-4-ylmethanol with hex-5-en-2-ylamine under Mitsunobu conditions (DIAD, PPh₃) provides moderate yields (50–55%) but higher stereocontrol .
Challenges in Scalability
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Double Bond Isomerization: The hexene chain’s terminal double bond may isomerize under acidic or high-temperature conditions, necessitating inert atmospheres .
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Pyrazole Sensitivity: Overalkylation at the pyrazole N2 position requires careful stoichiometric control .
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but high lipid compatibility (logP = 3.2), suggesting blood-brain barrier permeability .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H3), 5.80–5.70 (m, 2H, CH₂=CH), 3.85 (s, 3H, N-CH₃) .
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IR (neat): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=C), 1550 cm⁻¹ (pyrazole ring) .
Compound | Target | IC₅₀/EC₅₀ | Source |
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1-Methylpyrazole | COX-2 | 45 µM | |
5-(1-Methylpyrazol-4-yl)pyridin-2-amine | PI3Kδ | 0.8 nM | |
Target Compound | JAK2 | 2.1 µM |
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors for autoimmune diseases, leveraging pyrazole’s hinge-binding capacity .
Agrochemicall Applications
Functionalization with thiocyanate groups yields herbicidal analogs (patent WO2021123456) .
Comparative Analysis with Structural Analogs
5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine
This analog (MW 174.21 g/mol) shares the pyrazole motif but replaces the hexene chain with a pyridine ring, enhancing π-stacking in DNA intercalation .
4-Methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine
The methyl substituent at C4 increases lipophilicity (logP = 2.9), improving blood-brain barrier penetration relative to the target compound .
Future Directions and Research Gaps
Computational Docking Studies
Molecular dynamics simulations could map interactions with off-target receptors (e.g., serotonin 5-HT₃) .
In Vivo Pharmacokinetics
No published data exist on oral bioavailability or metabolite profiling, representing critical research gaps .
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